molecular formula C12H12O4 B120990 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione CAS No. 145544-03-2

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione

Cat. No. B120990
CAS RN: 145544-03-2
M. Wt: 220.22 g/mol
InChI Key: HDHKCKPOZJSAJR-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione” is a chemical compound with the molecular formula C12H12O4 . It is also known by other names such as “2,2-dimethyl-5,5-bis(prop-2-ynyl)-1,3-dioxane-4,6-dione” and "ISOPROPYLIDENE 1,6-HEPTADIYNE-4,4-DICARBOXYLATE (MELDRUM’'S ACID,DI-PROPARGYL)" .


Synthesis Analysis

The synthesis of this compound can be achieved by bromination of Meldrum’s acid (2,2‐Dimethyl‐1,3‐dioxane‐4,6‐dione) with Bromine in the presence of Potassium Hydroxide or Sodium Hydroxide . Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity .


Molecular Structure Analysis

The molecular weight of this compound is 220.22 g/mol . The IUPAC name for this compound is “2,2-dimethyl-5,5-bis(prop-2-ynyl)-1,3-dioxane-4,6-dione” and its InChI is "InChI=1S/C12H12O4/c1-5-7-12(8-6-2)9(13)15-11(3,4)16-10(12)14/h1-2H,7-8H2,3-4H3" .


Chemical Reactions Analysis

Meldrum’s acid, which is a key component in the synthesis of this compound, is known to undergo Knoevenagel condensation reaction with aldehydes . This reaction is accelerated in ionic liquids .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 52.6 Ų and a complexity of 386 . It has a rotatable bond count of 2 and does not have any hydrogen bond donors . It has 4 hydrogen bond acceptors .

Scientific Research Applications

Nanotechnology

Finally, the compound could be used in the field of nanotechnology to create functionalized nanoparticles. These could have applications ranging from targeted drug delivery systems to novel sensors.

Each of these applications leverages the unique chemical structure and reactivity of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione to innovate and advance research in their respective fields. The compound’s versatility underscores its potential as a pivotal molecule in scientific research and development .

Safety And Hazards

This compound is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound .

properties

IUPAC Name

2,2-dimethyl-5,5-bis(prop-2-ynyl)-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-5-7-12(8-6-2)9(13)15-11(3,4)16-10(12)14/h1-2H,7-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHKCKPOZJSAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)(CC#C)CC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380417
Record name 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione

CAS RN

145544-03-2
Record name 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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